molecular formula C7H2Cl2F2O2 B8777246 2,3-Dichloro-4,5-difluorobenzoic acid CAS No. 112062-61-0

2,3-Dichloro-4,5-difluorobenzoic acid

Cat. No. B8777246
M. Wt: 226.99 g/mol
InChI Key: LPDOHCZLFZKSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
NC(=O)c1cc(F)c(F)c(Cl)c1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:1][c:2]1[c:3]([C:4](=[O:5])[NH2:6])[cH:7][c:8]([F:13])[c:9]([F:12])[c:10]1[Cl:11].[OH2:14]>>[Cl:1][c:2]1[c:3]([C:4](=[O:5])[OH:14])[cH:7][c:8]([F:13])[c:9]([F:12])[c:10]1[Cl:11]

Inputs

Step One
Name
NC(=O)c1cc(F)c(F)c(Cl)c1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(=O)c1cc(F)c(F)c(Cl)c1Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
O=C(O)c1cc(F)c(F)c(Cl)c1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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